molecular formula C15H16F2N2O B2721493 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2097899-13-1

4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No. B2721493
CAS RN: 2097899-13-1
M. Wt: 278.303
InChI Key: LUMWCASLHSQNIB-UHFFFAOYSA-N
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Description

“4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide” is a chemical compound with a molecular weight of 232.32 . It is also known as Desbutylbupivacaine . It is related to Bupivacaine, a medication used to decrease feeling in a specific area .


Synthesis Analysis

Piperidine derivatives are synthesized based on a 4-(2-aminoethyl)piperidine core . The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .

Scientific Research Applications

PET Imaging of Serotonin 1A Receptors

"18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans: A Comparison with 18F-FCWAY" explores the use of a related compound, 18F-Mefway, for quantifying serotonin 1A receptors in human subjects through positron emission tomography (PET). This study demonstrates the potential of such compounds in neuroscience and diagnostic imaging (Choi et al., 2015).

Microglia Imaging

In "PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R)," a derivative compound [11C]CPPC is used for noninvasive imaging of microglia and neuroinflammation in various neuropsychiatric disorders. This demonstrates the application in understanding and diagnosing central nervous system diseases and malignancies (Horti et al., 2019).

Antimicrobial Synthesis

A study titled "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency," discusses the development of antimicrobial agents, indicating the role of such compounds in pharmaceutical research (Miyamoto et al., 1990).

Gastric Antisecretory Agents

The paper "4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents" explores the development of compounds for treating peptic ulcer disease. This showcases the medicinal chemistry aspect of these compounds (Scott et al., 1983).

Antibacterial Evaluation

In "One-pot, three-component synthesis and in vitro antibacterial evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives," the focus is on synthesizing and evaluating the antibacterial activity of related compounds, showing their potential in drug discovery and bacterial infection treatment (Pouramiri et al., 2017).

Topoisomerase II Inhibitory Activity

"Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarb oxylic acid and related derivatives" indicates the potential of these compounds in cancer research, particularly in understanding their interaction with topoisomerase II (Wentland et al., 1993).

Anticonvulsant Enaminones

The study "Hydrogen bonding in three anticonvulsant enaminones" delves into the structural aspects of related compounds, highlighting their relevance in the development of treatments for epilepsy (Kubicki et al., 2000).

Mechanism of Action

While the specific mechanism of action for “4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide” is not mentioned in the retrieved papers, it is known that piperidine derivatives play a significant role in drug design . They are present in more than twenty classes of pharmaceuticals .

Future Directions

The future directions in the research of “4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to understand their safety and hazards, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-12-2-1-3-13(17)14(12)18-15(20)19-8-6-11(7-9-19)10-4-5-10/h1-3H,4-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWCASLHSQNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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